4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole
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Overview
Description
4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications This compound is characterized by the presence of a triazole ring fused to a phenyl group, which is further connected to a pyrimido[1,2-a][1,3]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, which is then coupled with a phenyl group through a series of substitution reactions. The final step involves the cyclization of the intermediate product to form the pyrimido[1,2-a][1,3]benzimidazole core. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The scalability of the synthesis process is crucial, and methods such as continuous flow chemistry can be employed to produce large quantities of the compound efficiently. The use of catalysts and optimized reaction pathways can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl or triazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Scientific Research Applications
4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved in its mechanism of action are complex and may include signal transduction cascades and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-1-tetrahydro-2H-pyran-2-yl-1H-1,2,4-triazole
- Spiropentadiene
- Basketane
Uniqueness
4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole stands out due to its unique combination of a triazole ring and a pyrimido[1,2-a][1,3]benzimidazole core. This structural arrangement imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields further highlight its uniqueness.
Properties
IUPAC Name |
4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6/c1-2-4-17-15(3-1)22-18-20-10-9-16(24(17)18)13-5-7-14(8-6-13)23-12-19-11-21-23/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAHDLYVRAPTER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=CC=N3)C4=CC=C(C=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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